molecular formula C44H28Cl2N4O12S4Sn B12341153 Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride

Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride

Cat. No.: B12341153
M. Wt: 1122.6 g/mol
InChI Key: KUHVLQCLMSDOMB-UHFFFAOYSA-L
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Description

Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structural and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride typically involves the reaction of meso-tetra (4-sulfonatophenyl) porphyrin with a tin(IV) chloride source. The reaction is usually carried out in an acidic aqueous medium to facilitate the incorporation of the tin ion into the porphyrin ring .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state species, while reduction typically yields lower oxidation state products .

Scientific Research Applications

Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride exerts its effects involves its ability to absorb light and transfer energy or electrons. This property is utilized in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to cell damage and death. The molecular targets include cellular components such as membranes and proteins, and the pathways involved are primarily oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride is unique due to its combination of a tin(IV) ion and sulfonatophenyl groups, which confer distinct electronic and photophysical properties. These properties make it particularly effective in applications requiring light absorption and electron transfer .

Properties

Molecular Formula

C44H28Cl2N4O12S4Sn

Molecular Weight

1122.6 g/mol

IUPAC Name

4-[22,22-dichloro-7,12,17-tris(4-sulfophenyl)-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-2-yl]benzenesulfonic acid

InChI

InChI=1S/C44H28N4O12S4.2ClH.Sn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H;/q-2;;;+4/p-2

InChI Key

KUHVLQCLMSDOMB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[Sn](N45)(Cl)Cl)C8=CC=C(C=C8)S(=O)(=O)O)C=C6)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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